![molecular formula C22H23F3N4O4 B11492701 (2,3-Difluorophenyl)(4-{4-fluoro-2-nitro-5-[(tetrahydrofuran-2-ylmethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B11492701.png)
(2,3-Difluorophenyl)(4-{4-fluoro-2-nitro-5-[(tetrahydrofuran-2-ylmethyl)amino]phenyl}piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(2,3-Difluorobenzoyl)piperazin-1-yl]-2-fluoro-4-nitro-N-[(oxolan-2-yl)methyl]aniline is a complex organic compound that features a piperazine ring substituted with a difluorobenzoyl group, a nitro group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2,3-difluorobenzoyl)piperazin-1-yl]-2-fluoro-4-nitro-N-[(oxolan-2-yl)methyl]aniline typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2,3-difluorobenzoyl chloride under basic conditions to form 4-(2,3-difluorobenzoyl)piperazine.
Nitration: The next step involves the nitration of the aromatic ring to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Oxolane Substitution: The final step involves the substitution of the aniline group with an oxolan-2-ylmethyl group, which can be achieved using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the aniline group.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms and the nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Oxidation can lead to the formation of N-oxides or carboxylic acids.
Reduction: Reduction of the nitro group results in the formation of an amine derivative.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: It can be used in studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Applications: The compound may find use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[4-(2,3-difluorobenzoyl)piperazin-1-yl]-2-fluoro-4-nitro-N-[(oxolan-2-yl)methyl]aniline involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The nitro and fluorine groups may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Difluorobenzoyl)piperazine: This compound lacks the nitro and oxolan-2-ylmethyl groups, making it less complex.
2-Fluoro-4-nitroaniline: This compound lacks the piperazine and oxolan-2-ylmethyl groups, making it structurally simpler.
N-(Oxolan-2-ylmethyl)aniline: This compound lacks the difluorobenzoyl and nitro groups.
Uniqueness
5-[4-(2,3-Difluorobenzoyl)piperazin-1-yl]-2-fluoro-4-nitro-N-[(oxolan-2-yl)methyl]aniline is unique due to its combination of functional groups, which may confer specific biological activities and chemical properties not found in simpler analogs.
Properties
Molecular Formula |
C22H23F3N4O4 |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
(2,3-difluorophenyl)-[4-[4-fluoro-2-nitro-5-(oxolan-2-ylmethylamino)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H23F3N4O4/c23-16-5-1-4-15(21(16)25)22(30)28-8-6-27(7-9-28)19-12-18(17(24)11-20(19)29(31)32)26-13-14-3-2-10-33-14/h1,4-5,11-12,14,26H,2-3,6-10,13H2 |
InChI Key |
AOTPODHRLWUJFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=CC(=C(C=C2F)[N+](=O)[O-])N3CCN(CC3)C(=O)C4=C(C(=CC=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


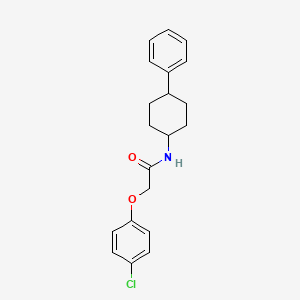
![5-benzyl-5'-methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B11492640.png)
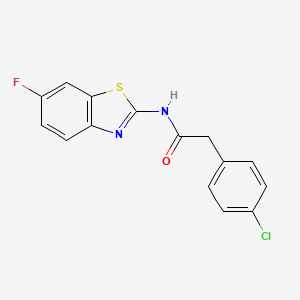
![(5Z)-5-(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11492648.png)
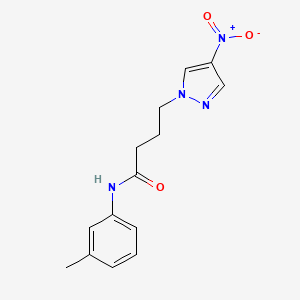
![5-(5-bromofuran-2-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11492664.png)
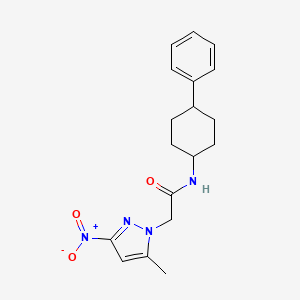
![[4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B11492670.png)
![5-bromo-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}thiophene-2-sulfonamide](/img/structure/B11492671.png)
![5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzenesulfonamide](/img/structure/B11492674.png)
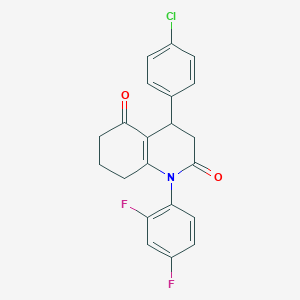
![6-Fluoro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid](/img/structure/B11492687.png)
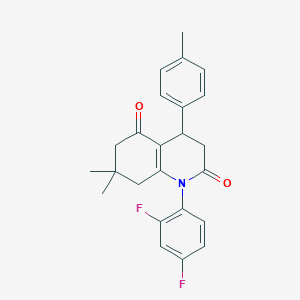
![2-(4-fluorophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B11492704.png)
